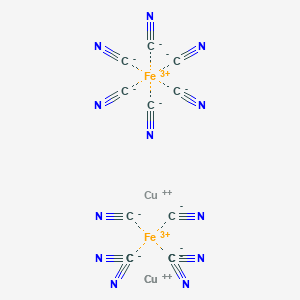
2,3,5,6-Tétrachloro-4-(méthylsulfonyl)pyridine
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is a chlorinated pyridine derivative known for its significant chemical stability and reactivity. This compound, with the molecular formula C6H3Cl4NO2S, is primarily used in various industrial and research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions at the 4-position . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Result of Action
It has been identified as a strong sensitizer in a modified guinea pig maximization test, with a minimum induction dose of 5 ppm, and a minimum elicitation dose of 50 ppm or less
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine typically involves the chlorination of 4-(methylsulfonyl)pyridine. The process can be summarized as follows:
Starting Material: 4-(methylsulfonyl)pyridine.
Chlorination: The compound is subjected to chlorination using chlorine gas or other chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the presence of a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 4-(methylsulfonyl)pyridine.
Chlorination Process: Utilizing large-scale chlorination reactors with precise temperature and pressure controls.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, although this is less common due to the stability of the chlorinated pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially dechlorinated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrachloropyridine: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
4-(Methylsulfonyl)pyridine: Lacks the chlorination, resulting in different reactivity and applications.
2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
Uniqueness
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is unique due to the presence of both the highly reactive chlorinated pyridine ring and the methylsulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
2,3,5,6-tetrachloro-4-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCNOZOBBWFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044795 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13108-52-6 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AGR11YJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)










